(S)-(+)-2-Octanol

Übersicht

Beschreibung

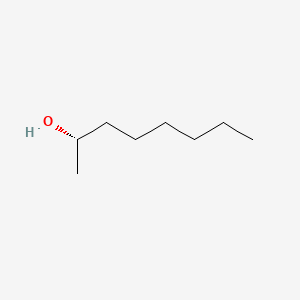

(S)-(+)-2-Octanol is an organic compound classified as a secondary alcohol. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms. This compound is known for its pleasant odor and is often used in the fragrance and flavor industries. Its molecular formula is C8H18O, and it has a hydroxyl group (-OH) attached to the second carbon of an octane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Octanol can be synthesized through several methods:

Reduction of 2-Octanone: One common method involves the reduction of 2-octanone using chiral catalysts or reagents to ensure the production of the (S)-enantiomer. Catalysts such as chiral oxazaborolidine or enzymes like alcohol dehydrogenases are often used.

Hydroboration-Oxidation of 1-Octene: Another method involves the hydroboration of 1-octene followed by oxidation. This process typically uses borane (BH3) in tetrahydrofuran (THF) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts due to their high enantioselectivity and efficiency. Enzymatic reduction of ketones using alcohol dehydrogenases or whole-cell biocatalysts is a preferred method. These processes are carried out under controlled conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(+)-2-Octanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-octanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: It can be reduced to octane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-octyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: 2-Octanone.

Reduction: Octane.

Substitution: 2-Octyl chloride.

Wissenschaftliche Forschungsanwendungen

(S)-(+)-2-Octanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of (S)-(+)-2-Octanol involves its interaction with specific enzymes or receptors in biological systems. As a secondary alcohol, it can undergo oxidation to form ketones, which can further participate in various metabolic pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and specificity.

Vergleich Mit ähnlichen Verbindungen

®-(-)-2-Octanol: The enantiomer of (S)-(+)-2-Octanol with similar chemical properties but different biological activities due to its opposite chirality.

1-Octanol: A primary alcohol with a hydroxyl group attached to the first carbon, differing in reactivity and applications.

2-Heptanol: A secondary alcohol with a shorter carbon chain, used in similar applications but with different physical properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its pleasant odor and use in the fragrance industry also set it apart from other secondary alcohols.

Eigenschaften

IUPAC Name |

(2S)-octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWFXCIHNDVPSH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880644 | |

| Record name | 2-Octanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |

| Record name | (2S)-2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | (2S)-2-Octanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6169-06-8 | |

| Record name | (+)-2-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6169-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006169068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanol, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-octan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTANOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855UV552L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (S)-(+)-2-Octanol?

A1: The molecular formula of this compound is C8H18O, and its molecular weight is 130.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided papers don't delve deeply into spectroscopic characterization, []H NMR spectroscopy has been used to determine the absolute configuration of alicyclic glycosides derived from this compound. [] This highlights the applicability of NMR techniques for structural analysis of compounds incorporating this chiral alcohol.

Q3: How is this compound used in biocatalysis?

A3: this compound is frequently employed as a chiral resolving agent in biocatalytic reactions, particularly those involving lipases. For instance, it is used in the lipase-catalyzed kinetic resolution of racemic 2-octanol. [, , ] This process exploits the enantioselectivity of the lipase to preferentially acetylate the (R)-enantiomer, leaving behind enantioenriched this compound.

Q4: Are there examples of this compound being produced through biocatalysis?

A4: Yes, several studies explore the biosynthesis of this compound. One approach involves the asymmetric reduction of 2-octanone using yeast in aqueous or biphasic systems. [, , ] Researchers have achieved high optical purity (over 95% ee) for this compound using strains like Candida boidinii CECT 10035. []

Q5: Can this compound be produced from alkanes using biocatalysts?

A5: Research has shown that engineered Pseudomonas putida whole-cell biocatalysts containing cytochrome P450 monooxygenase CYP154A8 can convert octane to (S)-2-octanol. [] This system, optimized for a biphasic reaction environment, produced ∼16 mM (S)-2-octanol with 87% ee. Further addition of an alcohol dehydrogenase to the system increased the enantiomeric excess to 99%. []

Q6: Can you explain the role of this compound in microemulsion electrokinetic chromatography (MEEKC)?

A6: Although the original paper has been retracted [], this compound has been investigated as a chiral oil core in MEEKC for separating chiral basic drugs. [] The chiral environment within the microemulsion droplets, influenced by this compound, enabled enantiomeric separation.

Q7: How does the presence of this compound affect the self-assembly of star-shaped triazine molecules?

A7: this compound, when used to create chiral 3,4,5-(4-alkoxybenzyloxy)benzoic acids, can induce the formation of supramolecular chiral columnar organizations with a star-shaped tris(triazolyl)triazine derivative through hydrogen bonding. [] This complex further self-assembles into helical aggregates stabilized by π-π and CH···π interactions. The resulting material exhibits liquid crystalline properties, forming hexagonal columnar mesophases at room temperature. []

Q8: How does this compound influence the chirality of J-aggregates formed by certain dyes?

A8: Adding this compound to a solution of 3,3‘-bis(3-carboxypropyl)-5,5‘,6,6‘-tetrachloro-1,1‘-dioctylbenzimidacarbocyanine (C8O3) significantly impacts the chirality of the resulting J-aggregates. [] The presence of the chiral alcohol leads to a significant amplification and inversion of the circular dichroism (CD) signal, indicating a shift in the helicity of the tubular aggregates. Notably, the effect is enantioselective, with (R)-2-octanol inducing the opposite CD spectral changes compared to the (S)-enantiomer. []

Q9: How do structural variations in 2-octanol affect its reactivity in lipase-catalyzed transesterification reactions?

A9: Research suggests that the length of the alkyl chain in 2-alkanols significantly impacts their enantioselectivity in lipase-catalyzed transesterification reactions with tributyrylglycerol. [] Notably, 2-octanol (C8) and 2-decanol (C10) show minimal enantiomeric ratios (E values), suggesting a structural specificity of the lipase active site. []

Q10: Does the configuration of the 2-octanol enantiomer affect the stereochemical outcome of certain reactions?

A10: Yes, the absolute configuration at the C-2 stereocenter of 2-octanol is crucial in determining the stereoselectivity of reactions. For example, in the synthesis of sugar-derived dihydropyranones, the use of (R)- or (S)-2-octanol as the glycosylating agent leads to enantiomerically pure dihydropyranones with opposite configurations at a newly formed chiral center. [] This highlights the significance of this compound as a chiral building block in asymmetric synthesis.

Q11: How can enzymes be engineered to utilize this compound as a substrate?

A11: Several studies highlight the potential of protein engineering to enhance the activity and selectivity of enzymes towards this compound and related compounds. For example, directed evolution and site-directed mutagenesis have been successfully employed to modify cytochrome P450 BM-3, enabling it to hydroxylate octane to (S)-2-octanol with improved enantioselectivity. [] Similarly, a secretion-based dual fluorescence assay (SDFA) enabled the identification of an alcohol dehydrogenase variant from Pichia finlandica with significantly increased activity toward (S)-2-octanol. []

Q12: Are there any examples of enzymes showing preference for specific enantiomers of 2-octanol?

A12: Yes, an inverting alkylsulfatase (Pisa1) from Pseudomonas sp. DSM6611 displays high enantioselectivity towards the (R)-enantiomer of 2-octyl sulfate, converting it to (S)-2-octanol with inversion of configuration. [] This enzyme, belonging to the metallo-β-lactamase family, showcases the potential of utilizing naturally occurring enzymes for the selective transformation of chiral substrates like 2-octanol.

Q13: What are the potential industrial applications of this compound?

A13: this compound, as a chiral building block, is valuable for synthesizing various chiral compounds. Its applications extend to pharmaceutical intermediates, fragrances, and other fine chemicals. Additionally, its use in chiral separations, like in MEEKC, highlights its significance in analytical chemistry. [, ]

Q14: What are the future directions in research related to this compound?

A14: Future research could focus on:

- Further development of efficient biocatalytic processes for the production and resolution of this compound. [, , ]

- Exploring new applications of this compound in material science, particularly in the development of chiral liquid crystals and other self-assembled materials. [, ]

- Continued investigation of this compound as a chiral selector in analytical separations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B1225284.png)

![4-[[4-(Benzenesulfonyl)-1-piperazinyl]-oxomethyl]-2-methyl-1-phthalazinone](/img/structure/B1225286.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)

![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)-2-(2-naphthalenyloxy)acetamide](/img/structure/B1225288.png)

![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)

![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)